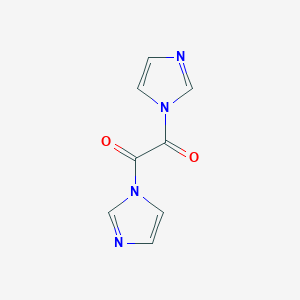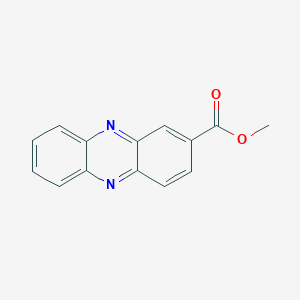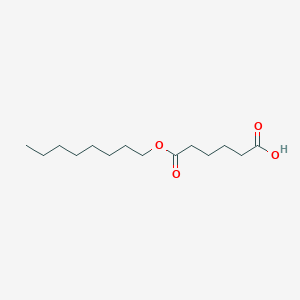
1,1'-氧代二咪唑
描述
1,1’-Oxalyldiimidazole: is a chemical compound with the molecular formula C8H6N4O2 oxalic acid diimidazolide . This compound is characterized by its light yellow to brown crystalline appearance and is primarily used in organic synthesis as a coupling reagent. It is particularly valued for its ability to facilitate the formation of amides, esters, and other derivatives of carboxylic acids.
科学研究应用
1,1’-Oxalyldiimidazole has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and the formation of carboxylic acid derivatives.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
作用机制
Target of Action
1,1’-Oxalyldiimidazole is primarily used as a reagent in the activation of carboxylic acids . Its primary targets are carboxylic acid groups in various biochemical compounds .
Mode of Action
The compound interacts with its targets by facilitating the conversion of carboxylic acids into amides, esters, and thioesters . This is achieved through a process known as carbonylation .
Action Environment
The action, efficacy, and stability of 1,1’-Oxalyldiimidazole are influenced by various environmental factors. For instance, it should be stored under inert gas and should avoid exposure to air and moisture as these conditions can lead to decomposition . Furthermore, the reaction temperature should be maintained below 15°C during its use .
生化分析
Biochemical Properties
1,1’-Oxalyldiimidazole has been utilized in the development of a highly sensitive biosensor for quantifying acetylcholine . This biosensor uses a flow injection analysis system with 1,1’-Oxalyldiimidazole chemiluminescence detection . The compound interacts with enzymes such as acetylcholinesterase, choline oxidase, and horseradish peroxidase in this system .
Cellular Effects
The effects of 1,1’-Oxalyldiimidazole on cells are primarily observed through its role in the aforementioned biosensor system. The compound’s interaction with enzymes leads to a series of reactions that produce a chemiluminescent signal proportional to the concentration of acetylcholine, a key neurotransmitter, in the sample .
Molecular Mechanism
The molecular mechanism of 1,1’-Oxalyldiimidazole involves its role in the chemiluminescent detection system. The compound is part of a reaction cascade that ultimately leads to the production of light, which can be measured to determine the concentration of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Oxalyldiimidazole can be observed over time through the use of the biosensor system. The chemiluminescent signal produced in the presence of acetylcholine provides a real-time measure of the neurotransmitter’s concentration .
Metabolic Pathways
Its role in the chemiluminescent detection system suggests that it may interact with enzymes involved in the metabolism of acetylcholine .
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Oxalyldiimidazole can be synthesized through the reaction of oxalyl chloride with imidazole . The reaction typically takes place in an inert solvent such as acetonitrile . The process involves cooling a solution of N-protected α-amino acid in acetonitrile to 10°C and then adding 1,1’-oxalyldiimidazole while maintaining the temperature below 15°C. The mixture is stirred for one hour at 15-20°C .
Industrial Production Methods: Industrial production of 1,1’-oxalyldiimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored under inert gas conditions to prevent degradation.
化学反应分析
Types of Reactions: 1,1’-Oxalyldiimidazole primarily undergoes carbonylation reactions. It is used as a coupling reagent to form amides, esters, and thioesters from carboxylic acids .
Common Reagents and Conditions:
Reagents: Oxalyl chloride, imidazole, acetonitrile.
Conditions: Reactions are typically carried out at low temperatures (10-20°C) to maintain stability and prevent decomposition.
Major Products:
Amides: Formed through the reaction with amines.
Esters: Formed through the reaction with alcohols.
Thioesters: Formed through the reaction with thiols.
相似化合物的比较
1,1’-Carbonyldiimidazole: Another coupling reagent used for similar purposes but with different reactivity and stability profiles.
1,1’-Thiocarbonyldiimidazole: Used for the formation of thiocarbonyl compounds.
Uniqueness: 1,1’-Oxalyldiimidazole is unique due to its ability to form stable acylimidazole intermediates, which are highly reactive and facilitate efficient coupling reactions under mild conditions. This makes it particularly valuable in the synthesis of sensitive molecules and intermediates .
属性
IUPAC Name |
1,2-di(imidazol-1-yl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-7(11-3-1-9-5-11)8(14)12-4-2-10-6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRNRVLJHFFBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171887 | |
| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18637-83-7 | |
| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18637-83-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Oxalyldiimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,1'-Oxalyldiimidazole (ODI) acts as a reagent, facilitating the degradation of 3-aryl-2-hydroxyiminopropionic acids into the corresponding arylacetonitriles under essentially neutral conditions. [] This reaction likely proceeds through a cyclic intermediate involving the carboxylic acid and imidazole moieties of ODI.
A: 1,1'-Oxalyldiimidazole has the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol. []
A: Researchers have used UV absorbance spectroscopy and 13C-NMR spectroscopy to confirm the identity of ODI formed during reactions. [, ] Additionally, IR and ESR spectroscopy have been employed to characterize ODI-containing metal complexes. [, ]
A: Studies indicate that polymeric bottles are more suitable for storing ODI than glass containers. [] This suggests that interactions with the glass surface may promote ODI degradation.
A: 1,1'-Oxalyldiimidazole (ODI) is a key intermediate in peroxyoxalate chemiluminescence (PO-CL) reactions. It's formed through the reaction of aryl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) with imidazole. ODI then reacts with hydrogen peroxide to generate high-energy intermediates capable of exciting fluorophores, resulting in light emission. [, , , , , ]
A: While imidazole catalyzes the formation of ODI from aryl oxalates, it also promotes ODI degradation. Adding an excess of aryl oxalate acts as an "imidazole sponge," hindering the imidazole-catalyzed degradation and improving ODI stability in PO-CL reactions. []
A: Research suggests that ODI exhibits approximately ten times greater sensitivity than TCPO as a chemiluminescent reagent for hydrogen peroxide detection. []
A: Yes, 1,1'-Oxalyldiimidazole has been successfully employed in aqueous solutions for analytical applications like the determination of hydrogen peroxide and the coupling of immobilized enzyme reactors with chemiluminescence detection in flow injection analysis and liquid chromatography. [, ]
A: 1,1'-Oxalyldiimidazole has proven valuable for developing chemiluminescent enzyme immunoassays (CLEIAs). Researchers have explored its use in CLEIAs for quantifying various analytes, including melamine in milk and alkaline phosphatase in raw milk. [, ]
ANone: While computational studies specifically focused on ODI are limited in the provided research, computational chemistry and modeling could contribute to a deeper understanding of its reactivity, reaction mechanisms, and interactions with other molecules.
A: Research highlights the importance of storage conditions and vessel material on ODI's stability. [] Formulation strategies to further enhance its stability in solution, particularly for analytical applications, could be beneficial.
ANone: The provided research primarily focuses on ODI's applications in organic synthesis and analytical chemistry. Therefore, information regarding its pharmacological properties, toxicity, and other aspects related to drug development is not discussed.
A: ODI's use in developing biosensors for detecting analytes like glucose and tumor markers highlights its potential in bridging chemistry and biology. [, ] Further exploration of such interdisciplinary applications could lead to novel diagnostic and sensing technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)




![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)







